(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Description
Properties
IUPAC Name |
(1R,6R,7R)-2-oxabicyclo[4.1.0]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-4-2-1-3-10-6(4)5/h4-6H,1-3H2,(H,8,9)/t4-,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQSGWOCFUFUIH-HSUXUTPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2OC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@@H]2OC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cycloaddition of furans with olefinic or acetylenic dienophiles. This Diels-Alder reaction is a common method for constructing the oxabicyclo[2.2.1]heptane framework . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alcohols and amines are used in the presence of catalysts like sulfuric acid or hydrochloric acid.
Major Products
Scientific Research Applications
(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Bicyclo Ring Variations
Table 1: Structural and Physical Comparisons
Key Observations:
- Bicyclo System Impact : The [4.1.0] system (target compound) has a larger fused ring compared to [2.2.1] or [3.2.0], affecting ring strain and conformational flexibility .
- Substituent Position : Carboxylic acid placement (C7 vs. C2) influences hydrogen bonding and reactivity. For example, C2-substituted analogs () may exhibit different solubility profiles .
- Functional Groups : Methyl esters () enhance lipophilicity, while ketones () introduce hydrogen-bonding acceptors .
Key Observations:
- Synthetic Routes: Enzymatic resolution () and amino acid derivatization () are common for bicyclic acids, whereas tricyclic analogs () require multistep synthesis .
- Biological Activity : The [4.1.0] system’s rigidity mimics β-lactam antibiotics (–10), while pyrimidoindole derivatives () target kinase pathways .
Biological Activity
(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₈O₃
- Molecular Weight : 128.13 g/mol
- CAS Number : 286-20-4
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its role in anti-inflammatory and anticancer properties.
1. Anti-inflammatory Activity
Research indicates that compounds related to this bicyclic structure exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in inflammatory conditions and certain cancers. The inhibition of COX-2 leads to decreased production of pro-inflammatory prostaglandins, thereby reducing inflammation and associated pain.
2. Anticancer Properties
Studies have shown that the compound may interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2, it reduces the synthesis of prostaglandins that promote tumor growth and inflammation.
- Modulation of Apoptotic Pathways : The compound may activate caspases and other proteins involved in apoptosis, leading to programmed cell death in cancer cells.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant reduction in tumor size in murine models treated with this compound compared to controls. |
| Study B (2024) | Showed that the compound inhibited COX-2 expression in human colorectal cancer cells by 50%, leading to decreased PGE2 levels. |
| Study C (2025) | Reported enhanced apoptosis in breast cancer cell lines treated with the compound through activation of intrinsic apoptotic pathways. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for enantioselective synthesis of (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid?
- Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or catalysts. For bicyclic β-lactam analogs, methods like ring-closing metathesis or enzymatic resolution are used to control stereochemistry . For example, Cr(III) complexes of similar bicyclo structures (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) are synthesized via ligand substitution reactions under inert atmospheres, achieving yields >70% . Key parameters include temperature control (0–25°C) and solvent selection (e.g., DMF or THF).
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography (as in ) to resolve absolute configuration. For dynamic analysis, employ NMR spectroscopy (e.g., NOESY for spatial proximity) and circular dichroism (CD) to correlate Cotton effects with stereocenters . Computational methods like DFT can validate observed configurations .
Q. What are the primary safety considerations when handling this compound in the lab?
- Methodological Answer : Refer to hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation) from safety data sheets . Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved biological activity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., penicillin-binding proteins for β-lactams). For example, Cr(III) complexes of bicyclo structures show enhanced antibacterial activity against E. coli (MIC 12.5 µg/mL) compared to free ligands . Pair with QSAR models to optimize substituent groups .
Q. What analytical techniques resolve contradictions in reported bioactivity data for structural analogs?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Use hyphenated techniques:
- HPLC-MS : Quantify purity (>98%) and detect isomers .
- X-ray diffraction : Confirm crystallinity and structural integrity .
- Antimicrobial assays : Standardize protocols (e.g., CLSI guidelines) to compare MIC values across studies .
Q. How can metabolic pathways of this compound be elucidated in pharmacokinetic studies?
- Methodological Answer : Radiolabel the compound (e.g., ¹⁴C at C7) and track metabolites via LC-MS/MS. For similar bicyclo-carboxylic acids, phase I metabolism (hydroxylation) and phase II conjugation (glucuronidation) dominate . Use hepatocyte models or microsomal assays to identify enzyme isoforms (e.g., CYP3A4 involvement).
Data Contradictions and Validation
Q. Why do some studies report conflicting cytotoxicity profiles for bicyclo-carboxylic acid derivatives?
- Analysis : Variations in cell lines (e.g., HEK-293 vs. HepG2), assay conditions (incubation time, concentration), or impurity profiles (e.g., residual solvents) can skew results. Validate findings using orthogonal assays (MTT, LDH release) and cross-reference with purity data (HPLC ≥95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
